molecular formula C6H4Cl2N2O2 B108259 3,4-Dichloro-2-nitroaniline CAS No. 958804-40-5

3,4-Dichloro-2-nitroaniline

Cat. No. B108259
CAS RN: 958804-40-5
M. Wt: 207.01 g/mol
InChI Key: GTCVNPULEBIHMP-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-nitroaniline is a chlorinated nitroaniline derivative . It is known for its various industrial applications, including dyes, pigments, and pharmaceuticals.


Synthesis Analysis

The synthesis of 3,4-Dichloro-2-nitroaniline involves the catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production, and reactors must be fabricated with special steel alloys to inhibit corrosion . Another method involves the chlorination of nitroanilines or nitrophenols in hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-2-nitroaniline can be inferred from similar compounds. For instance, the inclination of nitro substituents and the presence of hydrogen bonding motifs are key structural features.


Chemical Reactions Analysis

Although specific chemical reactions of 3,4-Dichloro-2-nitroaniline are not detailed in the provided papers, the presence of chloro and nitro groups in the compounds studied suggests that similar reactivity patterns could be expected. For instance, the nitro group is typically a reactive site for reduction reactions, while the chloro substituents may undergo nucleophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-2-nitroaniline can be inferred from the studies on related compounds. For example, the phase transitions and the temperature-dependent disorder of nitro groups indicate that the physical state of these compounds can be influenced by temperature changes.

Scientific Research Applications

Nonlinear Optical Materials

Research on nonlinear optical (NLO) single crystals has highlighted the potential of nitroaniline derivatives in optoelectronics and photonics. Compounds like 3,4-Dichloro-2-nitroaniline can be used to grow NLO single crystals, which are crucial for developing devices in communication technologies due to their high molecular hyperpolarizability and macroscopic NLO response .

Detection of Organic Pollutants

3,4-Dichloro-2-nitroaniline: can be part of sensors for detecting organic pollutants such as nitrofuran antibiotics and pesticides in water. The compound’s structure allows it to be incorporated into metal-organic frameworks (MOFs) that change color upon contact with specific pollutants, providing a rapid and efficient detection method .

Agricultural Chemistry

In the field of agriculture, 3,4-Dichloro-2-nitroaniline serves as an intermediate for the synthesis of agrochemicals. Its reactivity can be harnessed to create compounds that protect crops from pests and diseases, contributing to increased agricultural productivity .

Pharmaceutical Intermediates

The compound’s chemical structure is conducive to the synthesis of pharmaceutical intermediates. It can be used to create a variety of medicinal compounds, including those with anti-inflammatory and antimicrobial properties, thus playing a role in the development of new drugs .

Analytical Chemistry

3,4-Dichloro-2-nitroaniline: may be employed as an indicator or reagent in analytical chemistry due to its specific reactivity patterns. It can be used in assays and tests that require precise measurements of chemical substances .

Material Science

The compound’s properties make it suitable for material science applications, particularly in the development of new materials with desired thermal and mechanical properties. Its inclusion in certain compounds can influence phase transitions and molecular disorder at different temperatures .

Environmental Monitoring

Due to its reactivity with various environmental contaminants, 3,4-Dichloro-2-nitroaniline can be used in environmental monitoring. It can be part of systems designed to detect and measure pollutants in soil and water, aiding in the assessment of environmental health .

Mechanism of Action

Mode of Action

This transformation is often a crucial step in the synthesis of many organic compounds .

Biochemical Pathways

These reactions are crucial in the synthesis of many organic compounds .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of DCNA. For instance, the safety data sheet for a similar compound, 4-Chloro-2-nitroaniline, suggests that it should be stored in a dry, cool, and well-ventilated place . This implies that moisture, temperature, and ventilation could affect the stability and efficacy of nitroaniline derivatives like DCNA.

Safety and Hazards

3,4-Dichloro-2-nitroaniline may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The reaction efficiency of liquid–liquid two-phase chlorination is greatly improved compared to traditional gas–liquid chlorination, and it has a prospect for industrial application in terms of safety and controllability . This suggests potential future directions for the industrial synthesis of 3,4-Dichloro-2-nitroaniline.

properties

IUPAC Name

3,4-dichloro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCVNPULEBIHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157579
Record name Aniline, 3,4-dichloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132429-81-3
Record name Aniline, 3,4-dichloro-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132429813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, 3,4-dichloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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